1,9-Dioxadispiro[2.1.35.23]decane
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Overview
Description
1,9-Dioxadispiro[213523]decane is a unique organic compound characterized by its spirocyclic structure, which includes two oxygen atoms within its molecular framework
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1,9-Dioxadispiro[2.1.35.23]decane typically involves the formation of spirocyclic intermediates. One common method includes the reaction of appropriate diols with ketones or aldehydes under acidic conditions to form the spirocyclic structure. The reaction conditions often require careful control of temperature and pH to ensure the desired stereochemistry and yield .
Industrial Production Methods
While specific industrial production methods for 1,9-Dioxadispiro[2135This would include optimizing reaction conditions, using continuous flow reactors, and employing purification techniques such as distillation or chromatography to achieve high purity and yield .
Chemical Reactions Analysis
Types of Reactions
1,9-Dioxadispiro[2.1.35.23]decane can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide to introduce additional functional groups.
Reduction: Reduction reactions can be performed using agents such as lithium aluminum hydride to modify the spirocyclic structure.
Common Reagents and Conditions
Oxidation: Potassium permanganate, chromium trioxide, and other strong oxidizing agents.
Reduction: Lithium aluminum hydride, sodium borohydride.
Substitution: Nucleophiles such as halides, amines, and alcohols under basic or acidic conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can lead to the formation of carboxylic acids or ketones, while reduction can yield alcohols or alkanes .
Scientific Research Applications
1,9-Dioxadispiro[2.1.35.23]decane has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex spirocyclic compounds.
Biology: Investigated for its potential as a bioactive molecule with antimicrobial or anticancer properties.
Medicine: Explored for its potential use in drug development, particularly in the design of novel therapeutic agents.
Industry: Utilized in the development of new materials with unique physical and chemical properties.
Mechanism of Action
The mechanism of action of 1,9-Dioxadispiro[2.1.35.23]decane involves its interaction with specific molecular targets, such as enzymes or receptors. The spirocyclic structure allows it to fit into binding sites with high specificity, potentially inhibiting or activating biological pathways. The exact molecular targets and pathways involved depend on the specific application and the modifications made to the compound .
Comparison with Similar Compounds
Similar Compounds
1,6-Dioxaspiro[4.5]decane: Another spirocyclic compound with a similar structure but different ring size and oxygen atom placement.
1,9-Trioxaspiro[4.5]decane: Contains an additional oxygen atom, leading to different chemical properties and reactivity.
Uniqueness
1,9-Dioxadispiro[2.1.35.23]decane is unique due to its specific spirocyclic structure, which imparts distinct chemical and physical properties.
Properties
IUPAC Name |
1,9-dioxadispiro[2.1.35.23]decane |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H12O2/c1-2-7(3-1)4-8(5-9-7)6-10-8/h1-6H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MFLDYZOGFQGNPY-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC2(C1)CC3(CO2)CO3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H12O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
140.18 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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